Ethyl 3-(3,5-dimethoxyphenyl)propanoate
CAS No.: 54901-09-6
Cat. No.: VC3754806
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 54901-09-6 |
---|---|
Molecular Formula | C13H18O4 |
Molecular Weight | 238.28 g/mol |
IUPAC Name | ethyl 3-(3,5-dimethoxyphenyl)propanoate |
Standard InChI | InChI=1S/C13H18O4/c1-4-17-13(14)6-5-10-7-11(15-2)9-12(8-10)16-3/h7-9H,4-6H2,1-3H3 |
Standard InChI Key | NKOHJJUVRVNYPI-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCC1=CC(=CC(=C1)OC)OC |
Canonical SMILES | CCOC(=O)CCC1=CC(=CC(=C1)OC)OC |
Ethyl 3-(3,5-dimethoxyphenyl)propanoate is an organic compound with the molecular formula C13H18O4. It is an ester derived from 3-(3,5-dimethoxyphenyl)propanoic acid and ethanol. This compound is of interest in various fields, including chemistry, biology, and industry, due to its unique structural features and potential biological activities.
Synthesis
The synthesis of Ethyl 3-(3,5-dimethoxyphenyl)propanoate typically involves the esterification of 3-(3,5-dimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Chemical Reactions
Ethyl 3-(3,5-dimethoxyphenyl)propanoate can undergo various chemical reactions:
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Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles under basic or acidic conditions.
Biological Activities
Ethyl 3-(3,5-dimethoxyphenyl)propanoate exhibits notable biological activities, particularly as an antioxidant. It can interact with free radicals, interrupting oxidative stress pathways in biological systems. This compound enhances the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play crucial roles in mitigating oxidative stress by converting harmful reactive oxygen species (ROS) into less harmful molecules.
Antioxidant Activity
Studies have demonstrated that Ethyl 3-(3,5-dimethoxyphenyl)propanoate significantly reduces oxidative stress markers in animal models exposed to environmental toxins. The administration of this compound results in a marked increase in SOD and catalase activities compared to control groups.
Anti-inflammatory Effects
Research also highlights its potential anti-inflammatory properties by showing a reduction in pro-inflammatory cytokines in cell cultures treated with this compound.
Applications
Ethyl 3-(3,5-dimethoxyphenyl)propanoate has a wide range of applications:
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Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
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Biology: Investigated for protective effects against oxidative stress.
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Industry: Employed as a stabilizer in plastics and rubber production to enhance durability.
Comparison with Similar Compounds
Ethyl 3-(3,5-dimethoxyphenyl)propanoate is unique due to the presence of two methoxy groups at the 3 and 5 positions on the phenyl ring. This structural feature influences its reactivity and interactions compared to similar compounds with different substitution patterns, such as Ethyl 3-(3,4-dimethoxyphenyl)propanoate and Ethyl 3-(4-methoxyphenyl)propanoate.
Data Table: Comparison of Ethyl 3-(3,5-dimethoxyphenyl)propanoate with Similar Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
Ethyl 3-(3,5-dimethoxyphenyl)propanoate | 54901-09-6 | C13H18O4 | 238.28 g/mol |
Ethyl 3-(3,4-dimethoxyphenyl)propanoate | 5462-13-5 | C13H18O4 | 238.28 g/mol |
Ethyl 3-(4-methoxyphenyl)propanoate | N/A | C12H16O3 | 208.26 g/mol |
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